2-(2-Chloroethyl)-1,4-dimethoxybenzene

Synthetic Chemistry Nucleophilic Substitution Isomer Purity

2-(2-Chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3) is a halogenated dialkoxybenzene derivative with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol. The compound consists of a 1,4-dimethoxybenzene core bearing a 2-chloroethyl substituent at the 2-position of the aromatic ring.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 51016-50-3
Cat. No. B14018238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-1,4-dimethoxybenzene
CAS51016-50-3
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCCl
InChIInChI=1S/C10H13ClO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3
InChIKeyCQUYANXSZXKQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3): Chemical Identity and Baseline Characteristics for Procurement


2-(2-Chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3) is a halogenated dialkoxybenzene derivative with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . The compound consists of a 1,4-dimethoxybenzene core bearing a 2-chloroethyl substituent at the 2-position of the aromatic ring. This structural arrangement imparts a dual reactivity profile: the chloroethyl group serves as an electrophilic center capable of undergoing nucleophilic substitution reactions, while the methoxy groups at the 1- and 4-positions modulate electron density on the aromatic ring, influencing both electrophilic aromatic substitution regiochemistry and the overall stability of the molecule [1]. The compound is typically supplied as a synthetic intermediate with a purity specification of 95% .

2-(2-Chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3): Structural Nuances That Preclude Interchangeability with Positional Isomers


The 2-(2-chloroethyl)-1,4-dimethoxy substitution pattern is not merely a minor constitutional variant; it dictates fundamentally different steric and electronic properties that preclude simple interchange with other chloroethyl-dimethoxybenzene isomers. Positional isomers such as 4-(2-chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3) and 2-(2-chloroethyl)-1,3-dimethoxybenzene exhibit distinct regiochemical environments that directly impact reactivity, downstream synthetic utility, and analytical detectability [1]. In the target compound, the chloroethyl group at the 2-position resides ortho to one methoxy group and meta to the other, creating a unique local steric environment and electron density distribution. This influences both the electrophilicity of the chloroethyl carbon and the nucleophilicity of the aromatic ring at unsubstituted positions [2]. Procurement of an incorrect isomer can lead to divergent synthetic outcomes, failed reactions, or compromised analytical method development .

2-(2-Chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3): Quantitative Differentiation Evidence for Informed Scientific Selection


Regioisomeric Identity: Ortho/Meta Orientation of Chloroethyl Substituent Confers Unique Electrophilic Character

The target compound 2-(2-chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3) exhibits a distinct regioisomeric substitution pattern that differentiates it from the commercially more common 4-(2-chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3). In the target compound, the 2-chloroethyl group is positioned ortho to the 1-methoxy group and meta to the 4-methoxy group, whereas in the comparator, the chloroethyl group is positioned para to the 1-methoxy group and meta to the 2-methoxy group [1]. This regioisomeric difference alters the steric environment around the electrophilic chloroethyl carbon and modifies the electron density distribution on the aromatic ring, potentially affecting reaction rates in nucleophilic substitution reactions [2].

Synthetic Chemistry Nucleophilic Substitution Isomer Purity

Alkylating Agent Specificity: Ortho-Substituted Chloroethyl Group Modulates SN2 Reactivity Profile

The 2-chloroethyl group in the ortho position relative to one methoxy substituent presents a distinct alkylating electrophile profile compared to alternative alkylating agents. While specific quantitative rate data for this exact compound are not available in the peer-reviewed literature, class-level knowledge of haloethyl aromatic compounds indicates that the ortho-methoxy substitution pattern influences the electrophilicity of the chloroethyl carbon through resonance donation and inductive effects [1]. The presence of electron-donating methoxy groups increases electron density on the aromatic ring, which can stabilize transition states in SN2 reactions at the chloroethyl carbon [2].

Medicinal Chemistry Alkylating Agents Structure-Activity Relationship

Synthetic Utility: Para-Dimethoxybenzene Core Enables Directed Ortho-Metalation for Further Elaboration

The 1,4-dimethoxybenzene core of the target compound is a well-established scaffold for directed ortho-metalation (DoM) reactions, enabling regioselective functionalization at the remaining unsubstituted positions [1]. This contrasts with 1,2-dimethoxybenzene-based analogs, which may exhibit different metalation regioselectivity due to altered chelation geometry. The para-dimethoxy arrangement provides two equivalent ortho positions for directed metalation, whereas the ortho-dimethoxy arrangement in 4-(2-chloroethyl)-1,2-dimethoxybenzene presents a more congested and electronically distinct metalation environment [2].

Organic Synthesis Directed Metalation Building Block

2-(2-Chloroethyl)-1,4-dimethoxybenzene (CAS 51016-50-3): Validated Research and Industrial Application Scenarios


Precursor for Ortho-Functionalized Phenethylamine Derivatives

The target compound serves as a versatile precursor for the synthesis of substituted phenethylamine derivatives through nucleophilic displacement of the chloroethyl group with amines. The ortho-methoxy substitution pattern on the aromatic ring may influence the biological activity profile of resulting phenethylamine analogs compared to those derived from other isomers. This is particularly relevant for medicinal chemistry programs exploring structure-activity relationships of phenethylamine-based pharmacophores, where subtle changes in methoxy substitution regiochemistry can profoundly affect receptor binding affinity and functional activity [1].

Synthetic Intermediate for Heterocyclic Scaffold Construction

The compound can undergo intramolecular cyclization reactions following nucleophilic substitution, providing access to benzofused heterocyclic systems such as tetrahydroisoquinolines or benzomorphans. The 1,4-dimethoxybenzene core, combined with the ortho-chloroethyl substituent, offers a unique regioisomeric entry point for constructing heterocycles with defined substitution patterns that may be inaccessible from alternative isomers. This is advantageous in the synthesis of natural product analogs and pharmaceutical intermediates requiring precise substitution geometry [2].

Model Substrate for Electrophilic Aromatic Substitution Studies

The distinct substitution pattern of 2-(2-chloroethyl)-1,4-dimethoxybenzene makes it a useful model substrate for investigating the directing effects of methoxy and chloroethyl groups in electrophilic aromatic substitution (EAS) reactions. The presence of both strongly activating methoxy groups and a moderately deactivating chloroethyl substituent creates a complex electronic environment that can be used to study regioselectivity in nitration, halogenation, and Friedel-Crafts reactions. This provides valuable mechanistic insights for the rational design of synthetic routes to polysubstituted aromatic compounds [3].

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